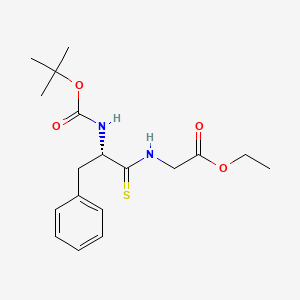

ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate

Description

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a chiral thioester derivative featuring a tert-butoxycarbonyl (Boc)-protected amine, a phenylalanine-like side chain, and a glycinate ethyl ester moiety. The thioester functional group (-SC(O)-) distinguishes it from conventional ester or amide analogs, imparting unique reactivity in acyl transfer reactions, which is critical in peptide synthesis and native chemical ligation strategies. The Boc group serves as a temporary protective group for the amine, enabling selective deprotection under acidic conditions.

Properties

IUPAC Name |

ethyl 2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanethioyl]amino]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O4S/c1-5-23-15(21)12-19-16(25)14(11-13-9-7-6-8-10-13)20-17(22)24-18(2,3)4/h6-10,14H,5,11-12H2,1-4H3,(H,19,25)(H,20,22)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPUCPFXHGYFGTK-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=S)C(CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)CNC(=S)[C@H](CC1=CC=CC=C1)NC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate involves multiple steps:

Starting Material: The synthesis typically begins with a suitable amino acid or its derivative.

Protection and Activation: The amino group is often protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions.

Thioester Formation: Introduction of the thioester moiety is achieved through a reaction with a thioacylating agent under controlled conditions.

Glycine Addition: The final step involves the coupling of the thioester intermediate with ethyl glycinate under suitable conditions to yield the desired product.

Industrial Production Methods: The industrial production of this compound typically involves optimizing the reaction conditions for scale-up. Factors such as temperature, solvent choice, and reaction time are fine-tuned to maximize yield and purity. Catalysts and purification techniques like crystallization or chromatography may be employed to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, typically involving agents such as hydrogen peroxide or oxygen in the presence of a catalyst.

Reduction: Reduction reactions may involve agents like lithium aluminum hydride to reduce the thioester group to a thiol.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace groups within the molecule under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, oxygen, catalytic systems.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles (e.g., amines, alcohols), solvents, temperature control.

Major Products:

Oxidation: Oxidized products such as sulfoxides or sulfones.

Reduction: Reduced products such as thiols.

Substitution: Depending on the nucleophile, substituted derivatives of the original compound.

Scientific Research Applications

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate finds applications in multiple scientific research areas:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Serves as a building block for peptide synthesis, aiding in the study of protein functions and interactions.

Medicine: Investigated for potential use in drug development, particularly in designing prodrugs that improve the pharmacokinetic properties of active pharmaceutical ingredients.

Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.

Mechanism of Action

The mechanism by which ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate exerts its effects is complex and varies depending on the context of its application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved can include enzymatic catalysis, signal transduction, or metabolic processes, depending on the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate with structurally related compounds, focusing on synthesis, stability, reactivity, and functional group implications.

Structural and Functional Group Comparisons

Reactivity and Stability

- Thioester vs. Amide/Esters : The target compound’s thioester group is more reactive in nucleophilic acyl substitution than the amide in I-229 or the ester in , making it advantageous for ligation chemistry but less stable under basic or oxidative conditions .

- Boc Deprotection : All three compounds share Boc protection, which is acid-labile (e.g., TFA/HCl), but the thioester may require milder conditions to avoid decomposition.

- Storage Sensitivity : The ethyl glycinate analog in requires cold storage and inert atmospheres, suggesting higher sensitivity than I-229, which lacks such specifications. The thioester’s stability likely aligns closer to due to similar ester/heteroatom lability.

Biological Activity

Ethyl (S)-(2-((tert-butoxycarbonyl)amino)-3-phenylpropanethioyl)glycinate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential anticancer properties. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies.

Chemical Structure and Properties

The compound features a unique structure that includes a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to protect amines. The molecular formula is , with a molecular weight of approximately 329.41 g/mol. Its structure can be represented as follows:

The biological activity of this compound is primarily linked to its ability to inhibit tumor growth. Studies have shown that it acts through several mechanisms, including:

- Inhibition of Cell Proliferation : The compound has demonstrated significant efficacy in inhibiting the growth of various cancer cell lines, particularly breast cancer cells such as MCF-7, SK-BR-3, and MDA-MB-231 .

- Selective Toxicity : Notably, while it effectively suppresses malignant cell lines, it exhibits lower toxicity towards non-malignant cells like MCF-10A, indicating a potential for selective targeting in cancer therapy .

Anticancer Activity

A study evaluating the anticancer properties of various derivatives of the compound revealed that at concentrations of 10 μM, it could cause over 50% growth inhibition in certain tumor cell lines . The following table summarizes some key findings from recent research:

| Cell Line | IC50 (μM) | Effect | Reference |

|---|---|---|---|

| MCF-7 | 5.0 | Significant growth inhibition | |

| SK-BR-3 | 7.5 | Moderate growth inhibition | |

| MDA-MB-231 | 6.0 | Significant growth inhibition | |

| MCF-10A (non-malignant) | >20 | Minimal effect |

Pharmacokinetics

The pharmacokinetic profile of this compound indicates moderate absorption and distribution within tissues such as the liver and kidneys. Its half-life is reported to be approximately 0.74 hours, suggesting rapid metabolism and elimination from the body .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Breast Cancer Treatment : In a clinical trial involving patients with advanced breast cancer, derivatives of this compound were administered alongside standard treatments. Results indicated improved outcomes compared to controls, with notable reductions in tumor size observed after several cycles of treatment .

- Combination Therapy : Another study explored its use in combination with other chemotherapeutic agents such as tamoxifen and olaparib. The combination showed enhanced efficacy against resistant cancer cell lines, suggesting a synergistic effect that could improve treatment outcomes for patients with difficult-to-treat cancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.